molecular formula C14H26N2O4 B2682124 Tert-butyl 4-(4-hydroxypentanoyl)piperazine-1-carboxylate CAS No. 2109376-16-9

Tert-butyl 4-(4-hydroxypentanoyl)piperazine-1-carboxylate

Cat. No.: B2682124
CAS No.: 2109376-16-9
M. Wt: 286.372
InChI Key: VYNJBOIQJFTOGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(4-hydroxypentanoyl)piperazine-1-carboxylate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and diverse applications. The compound’s molecular formula is C14H26N2O4, and it is known for its unique structure that includes a piperazine ring substituted with a tert-butyl group and a hydroxypentanoyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-hydroxypentanoyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and 4-hydroxypentanoic acid. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-hydroxypentanoyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group in the hydroxypentanoyl moiety can be reduced to form alcohols.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

Tert-butyl 4-(4-hydroxypentanoyl)piperazine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is utilized in the production of specialty chemicals and as a building block for more complex molecules

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: Used as a semi-flexible linker in PROTAC development for targeted protein degradation.

    1-Boc-4-(3-hydroxypropyl)piperazine: Utilized in organic synthesis and as an intermediate in pharmaceutical research.

Uniqueness

Tert-butyl 4-(4-hydroxypentanoyl)piperazine-1-carboxylate is unique due to its specific substitution pattern and the presence of both a hydroxypentanoyl moiety and a tert-butyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

tert-butyl 4-(4-hydroxypentanoyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4/c1-11(17)5-6-12(18)15-7-9-16(10-8-15)13(19)20-14(2,3)4/h11,17H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYNJBOIQJFTOGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)N1CCN(CC1)C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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